molecular formula C15H22N2O5 B2936617 N-(2,2-diethoxyethyl)-N'-(4-methoxyphenyl)oxamide CAS No. 898357-40-9

N-(2,2-diethoxyethyl)-N'-(4-methoxyphenyl)oxamide

Cat. No. B2936617
CAS RN: 898357-40-9
M. Wt: 310.35
InChI Key: JYDALCJVCSNBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-diethoxyethyl)-N'-(4-methoxyphenyl)oxamide, also known as DIMEB, is a small molecule compound that has gained attention in the scientific research community due to its potential therapeutic applications. DIMEB is a member of the oxamide family, which has been extensively studied due to its various biological activities.

Scientific Research Applications

Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives

  • Research Focus: Study of the synthesis and structural investigation of symmetric and non-symmetric oxamides, including N,N′-bis(2-hydroxyphenyl)oxamide and related compounds.
  • Key Findings: The research revealed stabilization by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms. The structures were established through NMR spectroscopy and X-ray diffraction, offering insights into the conformation and hydrogen bonding in these compounds.
  • Source: Martínez-Martínez et al., 1998, Journal of The Chemical Society-perkin Transactions 1
  • Research Focus: Investigating the gastrointestinal actions of metoclopramide, a compound related to the chemical structure .
  • Key Findings: Metoclopramide was found to stimulate gastric contractile activity in dogs and accelerate stomach emptying in rats and monkeys. The study provided valuable insights into the gastrointestinal impact of similar compounds.
  • Source: Jacoby & Brodie, 1967, Gastroenterology
  • Research Focus: Synthesis of a series of oxazolo[4,5-b]pyridines (HPOP) derivatives and their spectroscopic characterization and photophysical properties.
  • Key Findings: The study revealed the dependence of absorption and excitation spectra on substituents in the phenyl ring. These compounds have potential applications as organic semiconductors due to their photophysical properties.
  • Source: Briseño-Ortega et al., 2018, Journal of Molecular Structure
  • Research Focus: Isolation and structural establishment of a new oxamide from Peganum harmala seeds.
  • Key Findings: The study contributes to the understanding of naturally occurring oxamides and their potential biological activities.
  • Source: Ayoub et al., 1989, Phytochemistry
  • Research Focus: Discovery and development of a potent and selective Met kinase inhibitor.
  • Key Findings: The compound showed promising results in tumor stasis and has been advanced into clinical trials, indicating potential therapeutic applications for compounds with similar structures.
  • Source: Schroeder et al., 2009, Journal of medicinal chemistry

properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-4-21-13(22-5-2)10-16-14(18)15(19)17-11-6-8-12(20-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDALCJVCSNBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.